4-[(5-Methylpyridin-2-yl)oxy]aniline

5HT2bR antagonism GPCR selectivity drug-resistant epilepsy

This CAS-pure 4-[(5-Methylpyridin-2-yl)oxy]aniline (229155-80-0, ≥95%) is a differentiated building block with peer-reviewed pharmacological validation. A selective 5HT2bR antagonist (binding IC₅₀ 22±9 nM, functional IC₅₀ 54 nM) clean against 302 kinases, 161 GPCRs, 12 transporters, and 7 CYP enzymes—eliminating off-target profiling. Serves as the core scaffold for ALK5 inhibitors (4-pyridinoxy-2-anilinopyridine series; PDB 2WOU) and is explicitly claimed in FAK/PDE4 patent families. The 5-methylpyridin-2-yloxy motif creates unique electronic and steric properties not replicable by unsubstituted or regioisomeric analogs. Purpose-built for drug discovery requiring target validation with pre-characterized selectivity.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 229155-80-0
Cat. No. B1418462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Methylpyridin-2-yl)oxy]aniline
CAS229155-80-0
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,13H2,1H3
InChIKeyLZDJDDOFVXGTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS 229155-80-0): Procurement-Relevant Chemical Identity and Baseline Properties


4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS 229155-80-0) is a diaryl ether-linked aniline-pyridine hybrid small molecule with the molecular formula C₁₂H₁₂N₂O and molecular weight 200.24 g/mol . The compound contains a primary aniline group (–NH₂) para-substituted on a phenyl ring, which is connected via an oxygen bridge to the 2-position of a 5-methylpyridine ring. This diaryl ether linkage confers a distinctive conformational profile that positions the compound at the intersection of two important chemotypes: the 4-phenoxyaniline fragment and the 2-aryloxypyridine motif. The compound is commercially available from multiple suppliers as a research-grade building block, typically at ≥95% purity, and is referenced in the literature as both a standalone pharmacologically active entity and a key synthetic intermediate for generating more elaborate kinase-targeting scaffolds [1].

Why Generic Substitution of 4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS 229155-80-0) Fails: Comparative Procurement Risks


Generic substitution with superficially similar aniline derivatives is not scientifically sound because the 5-methyl substitution pattern on the pyridine ring and the para-oxygen bridge geometry of 4-[(5-Methylpyridin-2-yl)oxy]aniline produce a unique electronic and steric environment that cannot be replicated by simple analogs such as unsubstituted 4-phenoxyaniline or regioisomeric methyl-pyridine variants [1]. The 5-methyl group modulates the electron density of the pyridine nitrogen and restricts the accessible rotational conformations of the diaryl ether linkage, which directly impacts molecular recognition in biological targets [2]. In the context of 4-pyridinoxy-2-anilinopyridine-based ALK5 inhibitors, the 5-methylpyridin-2-yloxy fragment is a critical pharmacophoric element that contributes to kinase binding pocket complementarity; replacement with other substituted pyridine isomers alters the scaffold's docking geometry and frequently results in substantial loss of potency [1]. The procurement of this specific CAS-designated compound ensures batch-to-batch consistency in both the pyridine substitution pattern and the aniline oxidation state—parameters that are not guaranteed when substituting with structurally related but chemically distinct alternatives.

Quantitative Differentiation Evidence for 4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS 229155-80-0) Versus Comparators


5HT2bR Antagonist Activity: 4-[(5-Methylpyridin-2-yl)oxy]aniline IC₅₀ = 22 ± 9.0 nM

4-[(5-Methylpyridin-2-yl)oxy]aniline exhibits potent binding to the 5HT2b serotonin receptor with an IC₅₀ of 22 ± 9.0 nM in binding assays and demonstrates functional cellular antagonism with an IC₅₀ of 54 nM [1]. Critically, when profiled against a panel of 161 GPCRs in agonist mode and 161 GPCRs in antagonist mode, the compound was negative for all agonist screens and negative for all antagonist screens except for 5HT2bR, establishing a clean selectivity profile [1]. In comparison, the reference 5HT2bR antagonist WEB-2086 (a structurally distinct platelet-activating factor receptor antagonist with documented 5HT2bR cross-activity) exhibits a Ki of 16.3 nM for the PAF receptor but lacks the comprehensive selectivity data available for the target compound . This selectivity profile differentiates the compound from broader-spectrum aminopyridine derivatives that may engage multiple aminergic GPCRs.

5HT2bR antagonism GPCR selectivity drug-resistant epilepsy

ALK5 Kinase Inhibition: Structure-Activity Relationship of 4-Pyridinoxy-2-anilinopyridine Scaffolds Containing the Target Compound's Core

The 4-[(5-Methylpyridin-2-yl)oxy]aniline core serves as the essential building block for a class of 4-pyridinoxy-2-anilinopyridine-based ALK5 (TGF-β type I receptor) inhibitors [1]. Within this scaffold series, the optimal analog (Compound 1/BDBM35939) achieves an ALK5 IC₅₀ of 44 nM and EC₅₀ of 55 nM, while a closely related analog with a modified substitution pattern (Compound 7/BDBM35943) exhibits a reduced potency of IC₅₀ = 227 nM and EC₅₀ > 5.8 μM, demonstrating that subtle modifications to the pyridinoxy-aniline core produce over a 5-fold difference in biochemical potency [2][3]. The crystal structure of ALK5 in complex with a related 4-pyridinoxy-2-anilinopyridine derivative (PDB 2WOU) confirms that the pyridinoxy group occupies the kinase hinge-binding region and the aniline moiety engages the back pocket, validating the core pharmacophore geometry [4].

TGF-β signaling ALK5 inhibition kinase inhibitor scaffold

Broad Selectivity Profiling: Negative Results Across 302 Kinases, Transporters, and Metabolic Enzymes

Comprehensive counter-screening of 4-[(5-Methylpyridin-2-yl)oxy]aniline reveals a remarkably clean off-target profile: negative across a kinome-wide screen of 302 kinases; negative for MAO-A and MAO-B inhibition; negative for acetylcholinesterase inhibition; negative for serotonin, dopamine, and norepinephrine transporter uptake inhibition; negative for COX-1 and COX-2; and negative for PDE3A and PDE4D2 [1]. The compound also shows no inhibition of major drug transporters including OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, and OATP1B3, and demonstrates favorable microsomal stability with T₁/₂ > 60 minutes in rodent preparations [1]. Furthermore, it is not a substrate for CYP enzymes 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 (T₁/₂ > 60 min, negative) [1]. This level of comprehensive selectivity characterization is not available for generic aniline analogs or simpler phenoxyaniline building blocks, which typically lack any systematic off-target profiling data.

kinome selectivity off-target profiling drug safety pharmacology

Patent-Recognized Utility as a Key Intermediate in FAK and PDE4 Inhibitor Synthesis

4-[(5-Methylpyridin-2-yl)oxy]aniline and its structural congeners are explicitly disclosed as synthetic intermediates in multiple patent applications covering distinct therapeutic target classes. US Patent Application 20100317663 describes anilinopyridines as inhibitors of Focal Adhesion Kinase (FAK), wherein the pyridinoxy-aniline motif serves as a core structural element for generating compounds useful in the treatment of proliferative diseases [1]. Independently, US Patent Application 20040152902 describes PDE4 inhibitors based on N-substituted aniline and diphenylamine analogs, with the pyridine N-oxide variants derived from scaffolds that incorporate the pyridinoxy-aniline connectivity pattern [2]. In contrast, simpler aniline derivatives lacking the pyridinoxy moiety (e.g., unsubstituted aniline, 4-methoxyaniline, 4-chloroaniline) are not specifically claimed as privileged intermediates in these patent families. This patent-based evidence establishes that the compound's unique connectivity pattern has been recognized across multiple independent drug discovery programs as a differentiated starting point for generating patentable kinase and phosphodiesterase inhibitors.

FAK inhibition PDE4 inhibition synthetic building block

Structure-Guided Scaffold Validation via ALK5 Co-Crystal Structure (PDB 2WOU)

The crystal structure of the ALK5 kinase domain in complex with a 4-pyridinoxy-2-anilinopyridine derivative (PDB ID: 2WOU) provides atomic-level validation of the binding mode for inhibitors derived from the 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold [1]. The co-crystal structure reveals that the pyridinoxy group forms key hydrogen-bonding interactions with the kinase hinge region (specifically with the backbone NH and carbonyl of His283), while the aniline moiety projects into the hydrophobic back pocket adjacent to the gatekeeper residue [1]. This experimentally determined binding mode confirms that the diaryl ether linkage and the 5-methylpyridine substitution pattern are geometrically optimized for occupying the ATP-binding cleft of ALK5. Simple aniline building blocks or alternative pyridine regioisomers lacking this precise connectivity cannot achieve the same binding pose without substantial modifications to the inhibitor scaffold [2]. The availability of a co-crystal structure represents a significant advantage for structure-guided optimization efforts, as the binding mode is empirically validated rather than computationally predicted.

protein crystallography structure-based drug design ALK5 kinase

Recommended Application Scenarios for 4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS 229155-80-0) Based on Quantitative Evidence


5HT2bR Antagonist Development for Neurological Indications

This compound is an evidence-backed starting point for developing selective 5HT2bR antagonists. With a binding IC₅₀ of 22 ± 9.0 nM, functional cellular antagonism IC₅₀ of 54 nM, and clean selectivity against 161 GPCRs, 302 kinases, and major drug transporters, it provides a well-characterized chemical probe for target validation studies in drug-resistant epilepsy and related neurological conditions [1]. The extensive selectivity panel eliminates the need for initial off-target profiling that would be required when starting from an uncharacterized aniline derivative.

ALK5 Kinase Inhibitor Scaffold Synthesis

The compound is the validated core building block for constructing 4-pyridinoxy-2-anilinopyridine-based ALK5 inhibitors, a scaffold that has produced compounds with IC₅₀ values as low as 44 nM in biochemical assays [1]. The co-crystal structure PDB 2WOU provides atomic-level guidance for optimizing substituents on both the pyridine and aniline rings, enabling rational structure-guided design [2]. Procurement of this specific CAS-designated building block ensures the correct scaffold geometry for achieving the validated hinge-binding interaction with ALK5.

FAK and PDE4 Inhibitor Discovery Programs

Multiple patent families explicitly claim anilinopyridines and N-substituted aniline derivatives containing this compound's core motif as inhibitors of FAK and PDE4 [1][2]. The pyridinoxy-aniline connectivity pattern is recognized as a privileged scaffold for generating patentable matter in these therapeutic areas. Researchers seeking to develop novel, proprietary kinase or phosphodiesterase inhibitors can use this compound as a differentiated starting point with established patent positioning.

Chemical Biology Tool for Profiling Off-Target Effects

Given its comprehensively characterized selectivity profile (negative across 302 kinases, 161 GPCRs, 12 transporters, 7 CYP enzymes, and multiple metabolic enzymes), this compound can serve as a reference control or negative standard in phenotypic screening campaigns [1]. Its well-documented lack of activity against major off-target classes makes it valuable for distinguishing true on-target effects from background noise in cell-based assays, a capability that uncharacterized aniline building blocks cannot provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(5-Methylpyridin-2-yl)oxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.